molecular formula C27H34NO6P B13832873 (S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate

(S)-1-Hydroxy-3-(trityloxy)propan-2-yl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B13832873
M. Wt: 499.5 g/mol
InChI Key: ABYBKFOWGWPBRM-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Trityl-sn-glycero-3-phosphocholine typically involves the protection of the hydroxyl groups of glycerol followed by the introduction of the trityl group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include trityl chloride and a base such as pyridine .

Industrial Production Methods: Industrial production of 1-O-Trityl-sn-glycero-3-phosphocholine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 1-O-Trityl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of phosphocholine, which are useful in biochemical and pharmaceutical research .

Scientific Research Applications

1-O-Trityl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-Trityl-sn-glycero-3-phosphocholine involves its incorporation into glycerophospholipids, which then participate in various cellular processes. The trityl group serves as a protective group, allowing for selective reactions at other sites within the molecule. This selective reactivity is crucial for the synthesis of specific lipid molecules .

Comparison with Similar Compounds

Uniqueness: 1-O-Trityl-sn-glycero-3-phosphocholine is unique due to its trityl protective group, which allows for selective modifications and reactions. This makes it particularly valuable in the synthesis of complex lipids and in studies requiring precise control over molecular modifications .

Properties

Molecular Formula

C27H34NO6P

Molecular Weight

499.5 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-trityloxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-26(21-29)22-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1

InChI Key

ABYBKFOWGWPBRM-SANMLTNESA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])O[C@@H](CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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